(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide
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Description
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Drug Development
1,3,4-oxadiazole compounds are an important class in the development of new drugs due to their diverse pharmacological properties. Research in this area focuses on the synthesis of novel oxadiazole derivatives and investigation of their chemical and biological behavior. These compounds exhibit a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral activities. This suggests that "(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide" could be explored for similar applications, leveraging its 1,3,4-oxadiazole core for potential drug development and other therapeutic uses (Bala, Kamboj, & Kumar, 2010).
Antimicrobial and Antiparasitic Applications
Oxadiazole derivatives, specifically those with a 1,3,4-oxadiazole ring, have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral. New structures containing the 1,3,4-oxadiazole ring often exceed the activity of known antibiotics and antimicrobial agents, making them promising candidates for new drugs. This highlights the potential of 1,3,4-oxadiazole derivatives, such as "(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide," in the development of antimicrobial therapies (Glomb & Świątek, 2021).
Material Science and Organic Electronics
The structural feature of 1,3,4-oxadiazole rings, with their nitrogen atom similar to pyridine, enables effective binding with different enzymes and receptors through numerous weak interactions. This property is exploited in various fields, including material science and organic electronics, where 1,3,4-oxadiazole-based derivatives are used as building blocks for fluorescent frameworks, particularly in the development of potential chemosensors. Such applications suggest the versatility of 1,3,4-oxadiazole derivatives in both biomedical and technological fields, potentially extending to "(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide" (Sharma, Om, & Sharma, 2022).
properties
IUPAC Name |
(E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-18-21-20-17(23-18)14-9-5-6-10-15(14)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDVYLGJXBXGL-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide |
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